N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core substituted with a 3-methylbutyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide side chain is further functionalized with a 3-chloro-2-methylphenyl group, contributing to its steric and electronic uniqueness. The thienopyrimidinone scaffold is known for its role in kinase inhibition and antimicrobial activity, while the sulfanyl acetamide linker enhances solubility and bioavailability compared to non-polar substituents .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S2/c1-12(2)7-9-24-19(26)18-16(8-10-27-18)23-20(24)28-11-17(25)22-15-6-4-5-14(21)13(15)3/h4-6,8,10,12H,7,9,11H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHWZILGPDVXDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2-[(3-Butyl-4-oxo-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide (RN: 1243043-58-4)
- Core Structure: Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine (additional pyridine ring fused to the thienopyrimidine system).
- Substituents :
- 3-Butyl group (vs. 3-methylbutyl in the target compound).
- 2-Chloro-4-methylphenyl acetamide (vs. 3-chloro-2-methylphenyl).
- The positional isomerism (chloro and methyl groups on the phenyl ring) alters steric hindrance and lipophilicity .
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a)
- Core Structure: Tetrahydrobenzothienotriazolopyrimidine (saturated benzothieno-triazolo-pyrimidine system).
- Substituents :
- Phenyl group (vs. chloro-methylphenyl in the target compound).
- The absence of halogen substituents may lower electrophilic reactivity .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Core Structure: Dihydropyrimidin-6-one (simpler, non-fused pyrimidine ring).
- Substituents :
- 2,3-Dichlorophenyl group (vs. 3-chloro-2-methylphenyl).
- Impact: The lack of a fused thiophene ring simplifies synthesis but reduces rigidity and binding specificity.
N-(3-Chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (RN: 923226-64-6)
- Core Structure: Identical thieno[3,2-d]pyrimidinone core.
- Substituents :
- 2-Methylpropyl (isobutyl) group (vs. 3-methylbutyl).
- 3-Chloro-4-methoxyphenyl (vs. 3-chloro-2-methylphenyl).
- Impact : The methoxy group introduces hydrogen-bonding capacity, while the isobutyl chain may reduce steric bulk compared to 3-methylbutyl .
Analytical Characterization
Key techniques include ¹H/¹³C NMR , IR , and mass spectrometry :
- Target Compound :
- ¹H NMR : Expected signals at δ 1.0–1.5 ppm (3-methylbutyl CH₃ and CH₂), δ 4.1–4.3 ppm (SCH₂CO), and δ 7.2–7.8 ppm (aromatic protons).
- MS : Molecular ion peak at m/z ≈ 460–470 [M+H]⁺.
- Analogs: Pyrido-thienopyrimidine (): Distinct aromatic proton splitting due to pyridine fusion. Dichlorophenyl derivative (): Characteristic NHCO signal at δ 10.10 ppm .
Tables
Table 1: Structural Comparison of Key Analogues
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